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(3E,5Z)-tetradecadienoate

Cat. No.: B1264501
M. Wt: 223.33 g/mol
InChI Key: YRUMHTHCEZRHTN-XAZJVICWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Natural products are chemical compounds produced by living organisms. (3E,5Z)-Tetradecadienoate, derived from megatomoic acid, is a prime example of such a compound. evitachem.com It is sourced from the secretions of insects, most notably the black carpet beetle (Attagenus megatoma). vulcanchem.comevitachem.com The study of natural products like this compound is significant as it provides insights into the intricate chemical interactions that govern ecosystems. Furthermore, these naturally derived molecules often serve as inspiration for the development of new technologies, such as in the field of pest management. evitachem.com

The unique structure of this compound, a fourteen-carbon chain with a carboxylic acid group and a specific arrangement of double bonds, places it within the fatty acid class of natural products. evitachem.com Its biosynthesis and the ecological functions it serves are of considerable interest to chemists and biologists alike. The synthesis of this compound and its analogs has been a subject of research, aiming to understand the structure-activity relationships that dictate its potent biological effects. researchgate.netresearchgate.net

Significance as a Long-Chain Polyunsaturated Fatty Acid Anion

This compound is the deprotonated form of (3E,5Z)-tetradecadienoic acid, meaning it is the major species present at a physiological pH of 7.3. ebi.ac.uk As a long-chain polyunsaturated fatty acid (PUFA) anion, it possesses both hydrophobic (the long carbon chain) and hydrophilic (the charged carboxylate group) properties. This amphipathic nature is fundamental to its interaction with biological systems.

The term "polyunsaturated" indicates the presence of more than one double bond in the fatty acid chain. These double bonds introduce kinks into the structure, influencing its shape and flexibility, which are crucial for its specific binding to receptor proteins in target organisms. evitachem.com In the context of its role as a pheromone, even minute quantities of this compound can elicit a strong behavioral response in insects, highlighting the high sensitivity and specificity of the olfactory systems that have evolved to detect it. evitachem.com

Historical Perspective on its Identification and Initial Research Focus

The parent acid of this compound, megatomoic acid, was first identified as the sex attractant of the black carpet beetle, Attagenus megatoma. researchgate.netoup.com This discovery was a significant milestone in the field of chemical ecology, demonstrating the power of a single chemical compound to mediate complex behaviors like mate finding.

Initial research efforts were heavily focused on the isolation, identification, and synthesis of this pheromone. oup.com Scientists worked to elucidate its exact chemical structure, including the precise configuration of its double bonds, which was found to be essential for its biological activity. vulcanchem.com The successful synthesis of megatomoic acid not only confirmed its structure but also opened up avenues for its use in pest management strategies, such as in pheromone-baited traps for monitoring and controlling populations of the black carpet beetle. researchgate.netresearchgate.net Over time, research has expanded to investigate its biosynthesis and its role in the broader context of fatty acid metabolism. rhea-db.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23O2- B1264501 (3E,5Z)-tetradecadienoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23O2-

Molecular Weight

223.33 g/mol

IUPAC Name

(3E,5Z)-tetradeca-3,5-dienoate

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/p-1/b10-9-,12-11+

InChI Key

YRUMHTHCEZRHTN-XAZJVICWSA-M

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)[O-]

Origin of Product

United States

Stereoselective Chemical Synthesis Methodologies of 3e,5z Tetradecadienoate and Its Precursors

Convergent Synthesis Strategies for Alkadienyl Systems

Convergent synthesis strategies offer an efficient approach to constructing complex molecules like (3E,5Z)-tetradecadienoate by bringing together pre-synthesized fragments. This section explores two powerful convergent methods: Knoevenagel condensation and Cadiot–Chodkiewicz cross-coupling.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This reaction has been effectively modified and applied to the synthesis of the (3E,5Z)-alkadienyl system. ebi.ac.ukresearchgate.net

A notable application of the Knoevenagel condensation in this context is the reaction between (E)-2-alkenals and ethyl hydrogen malonate. ebi.ac.ukresearchgate.net This modified approach has been shown to produce a mixture of geometric isomers of ethyl 3,5-alkadienoates and ethyl 2,4-alkadienoates. researchgate.netresearchgate.net Specifically, the reaction of (E)-2-dodecenal with ethyl hydrogen malonate yields a mixture of ethyl this compound, along with other isomers. While not completely stereoselective, this method provides a direct route to the desired dienyl system. researchgate.net

The choice of catalyst is critical in the Knoevenagel condensation. Piperidinium (B107235) acetate (B1210297) has been identified as an effective catalyst for the condensation of (E)-2-alkenals with ethyl hydrogen malonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ebi.ac.ukresearchgate.netresearchgate.net The use of a catalytic amount of piperidinium acetate facilitates the reaction, leading to the formation of the desired alkadienoate products. ebi.ac.ukresearchgate.net This catalytic system is favored for its ability to promote the reaction under relatively mild conditions. mychemblog.comresearchgate.netsci-hub.se

A significant challenge in the Knoevenagel condensation approach is the formation of a mixture of geometric isomers. researchgate.netresearchgate.net To address this, a method involving urea (B33335) inclusion complex formation has been developed for the separation of the desired (3E,5Z)-isomer. ebi.ac.ukresearchgate.netresearchgate.net Urea has the ability to form crystalline complexes with linear molecules, and this property can be exploited to separate isomers. dss.go.thgoogle.combiofueljournal.com Research has shown that (E,E)-isomers are preferentially incorporated into the urea complex, allowing for the separation of the (3E,5Z)-isomer, which remains in the filtrate. researchgate.net This technique offers a practical and cost-effective method for obtaining the target compound in higher isomeric purity. ebi.ac.ukresearchgate.net

Reactants Catalyst Solvent Key Outcome Isomer Separation Technique
(E)-2-AlkenalsPiperidinium AcetateDimethyl Sulfoxide (DMSO)Mixture of (3E,5Z), (3E,5E), and (2E,4E) dienoic estersUrea Inclusion Complex Formation
Ethyl Hydrogen Malonate

Cadiot–Chodkiewicz Cross-Coupling Methods

The Cadiot–Chodkiewicz coupling is a powerful reaction for the synthesis of unsymmetrical diynes, which are valuable precursors to conjugated dienes. alfa-chemistry.comrsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgwikipedia.orgrsc.org

An expeditious route to (3E,5Z)-tetradecadienoic acid has been reported utilizing the Cadiot–Chodkiewicz cross-coupling reaction. researchgate.net This synthesis involves the coupling of 1-decyne (B165119) with 4-bromo-3-butyn-1-ol in the presence of a copper(I) chloride catalyst. researchgate.net This key step constructs the carbon skeleton of the target molecule. The resulting diyne alcohol can then be stereoselectively reduced and subsequently oxidized to afford (3E,5Z)-tetradecadienoic acid with high stereoselectivity. researchgate.net

Reactant 1 (Terminal Alkyne) Reactant 2 (Haloalkyne) Catalyst Product Type Subsequent Steps
1-Decyne4-Bromo-3-butyn-1-olCopper(I) ChlorideDiyne alcoholStereoselective reductions, Jones oxidation
Stereoselective Reductions (e.g., LiAlH₄, Disiamylborane)

Stereoselective reduction is a cornerstone in the synthesis of this compound, enabling the specific formation of the required E and Z double bonds from alkyne precursors.

In one effective strategy, a (3E,5Z)-dienic structure was assembled through two consecutive stereoselective reductions. The initial step involved the E-selective reduction of a triple bond using lithium aluminum hydride (LiAlH₄), achieving a stereoselectivity of 97%. researchgate.net This was followed by a reaction with disiamylborane (B86530) to form the Z-double bond with 99% stereoselectivity. researchgate.net

Lithium aluminum hydride is a powerful reducing agent capable of reducing a variety of functional groups. numberanalytics.com In the context of pheromone synthesis, it has been utilized for the trans-reduction of internal alkynes, particularly those adjacent to a hydroxyl group. oup.comresearchgate.net The reduction of alkynes to trans-alkenes with LiAlH₄ often requires specific conditions, such as the presence of lithium iodide in diglyme (B29089) at elevated temperatures for inactivated alkynes. researchgate.net It is also effective in reducing esters to alcohols, a common transformation in the synthesis of pheromone precursors. masterorganicchemistry.com

Disiamylborane, a sterically hindered dialkylborane, is a highly selective reagent for the hydroboration of terminal alkynes and alkenes. du.ac.in Its bulkiness prevents multiple additions to the same alkyne, stopping the reaction at the vinylborane (B8500763) stage. du.ac.in Subsequent protonolysis of the vinylborane intermediate yields a cis-alkene. This reagent exhibits a high degree of regioselectivity and stereoselectivity, making it invaluable for creating Z-configured double bonds. du.ac.in For instance, the reduction of methyl cis-3-tetradecen-5-ynoate with disiamylborane yielded methyl cis-3, cis-5-tetradecadienoate. researchgate.net

ReagentSubstrate TypeProduct StereochemistryStereoselectivity
LiAlH₄Internal AlkyneE (trans)-AlkeneHigh (e.g., 97%) researchgate.net
DisiamylboraneInternal AlkyneZ (cis)-AlkeneVery High (e.g., 99%) researchgate.net
Jones Oxidation for Carboxylic Acid Formation

The final step in many syntheses of (3E,5Z)-tetradecadienoic acid involves the oxidation of a primary alcohol to a carboxylic acid. Jones oxidation is a robust and efficient method for this transformation. rsc.orgrsc.org

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, rapidly oxidizes primary alcohols to carboxylic acids. wikipedia.orgalfa-chemistry.com The reaction is typically exothermic and gives high yields. wikipedia.org This method has been successfully employed in the synthesis of various pheromones, including (3E,5Z)-tetradecadienoic acid, where the precursor alcohol is converted to the final acid product. rsc.orgrsc.orgpnas.org For instance, after stereoselective reductions to form the diene alcohol, Jones oxidation provides the target molecule. rsc.orgrsc.org The oxidation of (3E,5Z)-3,5-tetradecadien-1-ol with Jones reagent yields (3E,5Z)-tetradecadienoic acid. rsc.org

While effective, the use of chromium(VI) compounds, which are carcinogenic, has led to the exploration of milder and more selective oxidizing agents in modern organic synthesis. wikipedia.orgalfa-chemistry.com

ReactantReagentProductYield
Primary AlcoholJones Reagent (CrO₃, H₂SO₄, Acetone)Carboxylic AcidHigh wikipedia.org
(3E,5Z)-3,5-tetradecadien-1-olJones Reagent(3E,5Z)-tetradecadienoic acidNot specified in sources

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative and often highly stereoselective route to the conjugated diene system of this compound.

Stereoselective Rearrangement of Ethyl 3,4-Tridecadienoate

In a related approach, treatment of (2E,4E)-2,4-alkadienoic esters with lithium diisopropylamide (LDA) at low temperatures can lead to (3E,5Z)-isomers with 72–80% stereoselectivity. researchgate.netoup.com This isomerization provides another pathway to the desired 3,5-dienoate structure. researchgate.netrsc.org

Carbon Chain Extension Techniques (e.g., Methyl Methylthiomethyl Sulfone)

Following the creation of the (2E,4Z)-dienoate, a carbon chain extension is necessary to arrive at the C14 skeleton of the target molecule. A method employing methyl methylthiomethyl sulfone has been effectively used for this purpose, preserving the geometry of the diene system. oup.comoup.com

Starting MaterialKey Reagent/ConditionIntermediateKey ReagentFinal ProductOverall Stereoselectivity
Ethyl 3,4-tridecadienoateAlumina (thermal rearrangement)Ethyl (2E,4Z)-2,4-tridecadienoateMethyl methylthiomethyl sulfone(3E,5Z)-tetradecadienoic acid74% oup.comoup.com

Organometallic Approaches

Organometallic reagents provide powerful tools for carbon-carbon bond formation in the synthesis of complex molecules like this compound.

Addition of Organolithiums to Epoxides

The reaction of organolithium reagents with epoxides is a well-established method for constructing carbon chains with high stereocontrol. organic-chemistry.orgpearson.comlibretexts.org This S_N2-type reaction involves the nucleophilic attack of the organolithium at one of the epoxide carbons, leading to ring-opening and the formation of a new carbon-carbon bond. libretexts.org The stereochemistry of the epoxide is inverted during the reaction, providing a predictable outcome. This methodology is particularly useful in pheromone synthesis for building specific stereocenters. nih.gov For instance, the addition of an organolithium to a chiral epoxide can generate a secondary alcohol with a defined stereochemistry, which can then be further elaborated into the final target. nih.gov While a direct application to this compound was not explicitly detailed in the provided search results, the principles of this reaction are widely applicable in the synthesis of related polyunsaturated natural products. mdpi.com

Grignard Reagent Applications in Alkene Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Grignard reagents are powerful tools for this purpose, particularly in the construction of complex olefinic structures like those found in pheromones. google.comresearchgate.net The coupling of Grignard reagents with various electrophiles, such as vinyl halides, is a key strategy for synthesizing alkenes with defined stereochemistry. tandfonline.comorganic-chemistry.org

In the context of pheromone synthesis, including precursors to this compound, Grignard reagents derived from halogenated alkanes can be coupled with vinyl chlorides in the presence of transition metal catalysts like palladium or nickel complexes. tandfonline.com For instance, the reaction of a Grignard reagent with (E)-1-chlorobutene can proceed with high stereoselectivity, preserving the double bond's geometry in the final product. tandfonline.com This method has been successfully applied to the synthesis of various monoenic pheromones. tandfonline.com

A notable application involves the reaction of 1-decynylmagnesium bromide with 4-bromo-2-butenoic acid to form trans-2-tetradecen-5-ynoic acid, a key intermediate that can be further transformed into the desired dienoic acid system. researchgate.net Furthermore, the copper-catalyzed anti-addition of an isopropyl Grignard reagent to a propargylic alcohol has been shown to be a highly stereoselective method for creating specific alkene geometries, a principle that can be applied to the synthesis of complex pheromone structures. rsc.org

Stereochemical Control in Dienic Systems Synthesis

The biological activity of pheromones is often highly dependent on their specific stereochemistry. Therefore, controlling the geometry of double bonds during synthesis is of paramount importance.

Achieving (3E,5Z) Stereoselectivity in Dienyl Systems

Several strategies have been developed to achieve the specific (3E,5Z) stereochemistry of the tetradecadienoate system. One approach involves the stereoselective rearrangement of other dienoic esters. For example, the treatment of (2E,4E)-2,4-alkadienoic esters with lithium diisopropylamide (LDA) at low temperatures can lead to the formation of (3E,5Z)-isomers with stereoselectivity ranging from 72–80%. researchgate.netoup.com The proposed mechanism involves the formation of a more stable cis-crotyl anion intermediate. oup.com

Another powerful method is the Cadiot–Chodkiewicz cross-coupling reaction. This reaction, involving the coupling of a terminal alkyne (like 1-decyne) with a halo-alkyne (such as 4-bromo-3-butyn-1-ol) in the presence of a copper(I) salt, followed by stereoselective reductions, has been reported to produce (3E,5Z)-tetradecadienoic acid with up to 97% stereoselectivity. researchgate.netresearchgate.net

Furthermore, the Wittig reaction and its modifications are classic methods for stereocontrolled alkene synthesis and can be adapted for diene construction. acs.org The choice of reagents and reaction conditions allows for the selective formation of either (E) or (Z) double bonds.

The development of carbenoid eliminative cross-coupling (CEXC) also presents a modern approach to stereocontrolled diene synthesis. oregonstate.edu By selecting the appropriate stereochemical pairing of carbenoids and the type of elimination process (syn or anti), it is possible to generate specific diene stereoisomers, including (3E,5Z) configurations, with high stereoselectivity. oregonstate.edu

Isomeric Purity and Separation Techniques

Given that synthetic methods often produce a mixture of stereoisomers, achieving high isomeric purity is a critical step. oup.com The separation of these closely related compounds can be challenging due to their similar physical properties. google.com

One effective method for separating (3E,5Z)-alkadienoates from other isomers is through the formation of urea inclusion complexes. researchgate.netebi.ac.ukresearchgate.net This technique takes advantage of the different shapes of the isomers; for instance, (E,E)-isomers can be selectively encaged within the urea channel, leaving the desired (3E,5Z)-isomer in the filtrate with high purity (92-95%). researchgate.net

Chromatographic techniques are also indispensable for both analytical determination and preparative separation of isomers. rotachrom.com High-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs) like cyclodextrins, is a powerful tool for separating enantiomers and diastereomers. sigmaaldrich.com Gas chromatography (GC) is also widely used for the analysis of isomeric ratios. oup.com For instance, GC analysis can distinguish between the (3E,5Z) and (3E,5E) isomers of methyl tetradecadienoate based on their different retention times. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes in conjunction with chiral solvating agents, can be used to determine enantiomeric or isomeric purity by observing distinct signals for different isomers. libretexts.org

For larger-scale separations, techniques like fractional distillation and extractive distillation can be employed, where an auxiliary substance is added to alter the partial pressures of the diastereomers, facilitating their separation. google.com Selective adsorption using porous materials like zeolites and metal-organic frameworks (MOFs) is also an emerging efficient technique for separating isomers. nih.gov

Total Synthesis Pathways

The development of efficient and cost-effective total synthesis routes is crucial for making pheromones like this compound accessible for practical applications.

Development of Expeditious and Low-Cost Preparations

Researchers have focused on developing synthetic routes that are both rapid and economical. researchgate.netresearchgate.net One such method is the Knoevenagel condensation of (E)-2-alkenals with ethyl hydrogen malonate. researchgate.netebi.ac.ukresearchgate.net This reaction, catalyzed by piperidinium acetate in dimethyl sulfoxide (DMSO), provides a mixture of dienoate isomers from which the desired (3E,5Z) product can be separated, often using the aforementioned urea inclusion complex method. researchgate.netebi.ac.ukresearchgate.net

Another strategy involves the isomerization of acetylenic acids. For example, the reaction of trans-2-tetradecen-5-ynoic acid with an alkali, followed by separation of the resulting mixture of isomers, has been developed as a viable synthetic pathway. researchgate.net

The synthesis starting from 1-undecyn-3-ol, which is converted to ethyl (2E,4Z)-2,4-tridecadienoate via a stereoselective rearrangement, and subsequent carbon chain extension, represents another convenient route. oup.com

Evaluation of Stereoselectivity and Yields

Here is a comparison of different synthetic approaches to this compound and its precursors:

Starting Material(s)Key Reaction(s)ProductStereoselectivityOverall YieldReference(s)
1-Undecyn-3-olStereoselective rearrangement of a 3,4-dienoate, carbon chain extensionMethyl (3E,5Z)-3,5-tetradecadienoate74% (3E,5Z)30% from intermediate 7 oup.com
(E)-2-Alkenals, Ethyl hydrogen malonateKnoevenagel condensation, Urea inclusion complex separationEthyl (3E,5Z)-3,5-alkadienoate92-95% pure (3E,5Z) isomer20-30% researchgate.netresearchgate.net
1-Decyne, 4-Bromo-3-butyn-1-olCadiot–Chodkiewicz cross-coupling, Stereoselective reductions(3E,5Z)-3,5-tetradecadienoic acid97%Not specified researchgate.netresearchgate.net
4-Bromo-2-butenoic acid, 1-Decynylmagnesium bromideGrignard reaction, Alkali-induced isomerizationcis-3- and trans-3-tetradecen-5-ynoic acidsN/A31% and 34% respectively researchgate.net
(2E,4E)-2,4-TetradecadienoateIsomerization with LDAMethyl (3E,5Z)-3,5-tetradecadienoate75:19 ratio of (3E,5Z) to (3E,5E)Not specified oup.com

Biosynthesis and Metabolic Pathways of 3e,5z Tetradecadienoate

Elucidation of Pheromone Biosynthetic Pathways

In many moth species, (3E,5Z)-tetradecadienoate serves as a key precursor in the synthesis of sex pheromones, which are vital for chemical communication and mating. researchgate.netnih.gov The elucidation of these pathways has revealed a fascinating interplay of enzymes with unique specificities.

The journey to this compound begins with common saturated fatty acids, such as palmitic acid (a C16 fatty acid). nih.govnih.gov In the Egyptian armyworm, Spodoptera littoralis, the biosynthesis of the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate (B1210297), initiates with palmitic acid. researchgate.net This precursor undergoes chain shortening to form tetradecanoic acid (a C14 fatty acid), which then enters the main desaturation pathway. researchgate.net The enzymes responsible for fatty acid synthesis, including acetyl-CoA carboxylase and fatty acid synthetase, are fundamental to providing the initial saturated fatty acid pool. researchgate.net

The introduction of double bonds into the fatty acid chain is a critical step, catalyzed by a class of enzymes known as desaturases. In the case of pheromone biosynthesis, these desaturases often exhibit unusual regio- and stereoselectivity. For instance, in Spodoptera littoralis, a specific (E)-11 desaturase, followed by a (Z)-9 desaturase, acts on tetradecanoic acid to produce (Z,E)-9,11-tetradecadienoate. researchgate.net

In some insects, such as the processionary moth, Thaumetopoea pityocampa, the biosynthesis of its unique enyne acetate pheromone involves a multifunctional desaturase. nih.govnih.gov This remarkable enzyme demonstrates Δ11 desaturase, Δ11 acetylenase, and Δ13 desaturase activities, converting a saturated fatty acid precursor into a triunsaturated intermediate. nih.govnih.gov The acetylenase activity, which forms a triple bond, is a particularly noteworthy and rare enzymatic function in the animal kingdom. nih.govacs.org The transformation of (Z)-11-hexadecenoic acid to 11-hexadecynoic acid by this Δ11 acetylenase occurs through a stepwise mechanism. acs.org

The regulation of pheromone production is tightly controlled by neuropeptides, most notably the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govwikipedia.org PBAN, a 33-34 amino acid peptide, is released into the hemolymph and acts on the pheromone gland to stimulate biosynthesis. nih.govwikipedia.orgfrontiersin.org Its action is mediated through a G-protein coupled receptor, leading to an increase in intracellular calcium levels. wikipedia.org This signaling cascade is thought to activate key enzymes in the biosynthetic pathway. wikipedia.org

In several moth species, PBAN has been shown to stimulate the activity of various enzymes, including reductases and acetyl-CoA carboxylase. frontiersin.org For instance, in Spodoptera littoralis, the application of brain-subesophageal ganglion extract, which contains PBAN, stimulates the incorporation of labeled intermediates into the final pheromone product. researchgate.net This indicates that PBAN can influence the biosynthetic pathway at or before the initial steps of fatty acid synthesis. researchgate.net The timing of PBAN release is often linked to the insect's circadian rhythm, ensuring pheromone production coincides with mating activity. wikipedia.org

Following the formation of the specific unsaturated fatty acyl-CoA, such as (Z,E)-9,11-tetradecadienoyl-CoA, the final steps in pheromone biosynthesis typically involve reduction and acetylation. The acyl-CoA is first reduced to the corresponding fatty alcohol by a reductase. researchgate.net This alcohol is then acetylated by an alcohol acetyltransferase to form the final acetate ester pheromone component. researchgate.netnih.gov In Spodoptera littoralis, the conversion of (Z,E)-9,11-tetradecadienoate to (Z,E)-9,11-tetradecadienyl acetate proceeds through these reduction and acetylation steps. researchgate.net

Involvement in Cellular Metabolism

Beyond its role in pheromone synthesis, this compound and its CoA derivative are also intermediates in general fatty acid metabolism.

This compound is formed from its activated form, (3E,5Z)-tetradecadienoyl-CoA, through the action of a thioesterase. uniprot.org This hydrolysis reaction releases the free fatty acid and coenzyme A. vulcanchem.com (3E,5Z)-Tetradecadienoyl-CoA itself is a key intermediate in the β-oxidation of certain unsaturated fatty acids. genome.jpqmul.ac.uk Specifically, it is the main physiological substrate for the enzyme Δ3,5-Δ2,4-dienoyl-CoA isomerase, which participates in an alternative degradation pathway for fatty acids containing cis-double bonds at odd-numbered carbons, such as oleic and linoleic acids. genome.jpqmul.ac.uk This isomerase converts (3E,5Z)-alka-3,5-dienoyl-CoA to a (2E,4E)-alka-2,4-dienoyl-CoA, which can then proceed through the standard β-oxidation spiral. genome.jpqmul.ac.uk

Hydrolysis by Acyl-CoA Thioesterases (e.g., TesB, FadM)

In certain metabolic contexts, particularly in bacteria like Escherichia coli, the thioester derivative of this compound, known as (3E,5Z)-tetradecadienoyl-CoA, is subjected to hydrolysis by a class of enzymes called acyl-CoA thioesterases. nih.gov These enzymes catalyze the cleavage of the thioester bond, releasing coenzyme A (CoA) and the free fatty acid. nih.gov This action is a crucial control point in fatty acid metabolism, managing the pool of acyl-CoA molecules available for processes like beta-oxidation or lipid synthesis. nih.gov

Two prominent acyl-CoA thioesterases in E. coli implicated in this process are TesB (also known as Thioesterase II) and FadM (Thioesterase III). asm.orgnih.gov

TesB (Acyl-CoA thioesterase 2): This enzyme exhibits broad substrate specificity, acting on medium to long-chain acyl-CoA substrates. uniprot.org Research has explicitly identified (3E,5Z)-tetradecadienoyl-CoA as a substrate for TesB. uniprot.orguniprot.org The hydrolysis reaction catalyzed by TesB is essential for a specific, alternative pathway in the beta-oxidation of unsaturated fatty acids like oleic acid. uniprot.orguniprot.org By converting (3E,5Z)-tetradecadienoyl-CoA to this compound, TesB prevents the accumulation of a problematic metabolic intermediate. uniprot.orgnih.gov

FadM: This enzyme also functions as a long-chain acyl-CoA thioesterase. asm.org Along with TesB, FadM is involved in thioesterase-dependent beta-oxidation pathways, helping the cell to process unusual fatty acid intermediates that cannot be metabolized through standard pathways. asm.org Genetic studies have shown that both TesB and FadM contribute to the hydrolysis of dead-end intermediates in fatty acid degradation, thereby recycling CoA. asm.org While TesB is well-documented to act on (3E,5Z)-tetradecadienoyl-CoA, FadM's overlapping function suggests it also plays a role in managing such intermediates. asm.orgnih.gov

The hydrolysis of these acyl-CoAs is not just a simple cleavage reaction but a key regulatory step. It allows the cell to salvage CoA from metabolic dead ends and to excrete the resulting free fatty acid, thereby maintaining the fluidity of the central metabolic pathways. asm.orgnih.gov

Table 1: Acyl-CoA Thioesterases Involved in (3E,5Z)-Tetradecadienoyl-CoA Hydrolysis

Enzyme Gene Name Organism Function Reference
Acyl-CoA thioesterase 2 tesB Escherichia coli Hydrolyzes (3E,5Z)-tetradecadienoyl-CoA to this compound and CoA. uniprot.org
Acyl-CoA thioesterase 3 fadM Escherichia coli Participates in thioesterase-dependent β-oxidation of unusual fatty acids. asm.orgnih.gov
Acyl-CoA thioesterase YigI Escherichia coli Shows overlapping specificity with TesB and FadM in degrading unusual fatty acid substrates. nih.govuniprot.org

Role in Alternative Beta-Oxidation Pathways (e.g., in Escherichia coli)

The formation and subsequent hydrolysis of this compound are features of an alternative, or salvage, pathway in the beta-oxidation of unsaturated fatty acids in Escherichia coli. nih.gov This pathway becomes relevant during the degradation of oleic acid.

The standard beta-oxidation of oleic acid proceeds through several cycles, eventually producing an intermediate called 2-trans,5-cis-tetradecadienoyl-CoA. nih.gov While most of this compound is processed by the conventional isomerase-dependent pathway, a fraction (approximately 10%) is diverted. nih.gov An enzyme, Δ³,Δ²-enoyl-CoA isomerase, converts it into 3,5-cis-tetradecadienoyl-CoA (an isomer of (3E,5Z)-tetradecadienoyl-CoA). nih.gov

This 3,5-intermediate is considered a "dead-end metabolite". nih.govplos.org E. coli lacks the necessary Δ³,⁵Δ²,⁴-dienoyl-CoA isomerase to channel this compound back into the main beta-oxidation spiral. nih.gov If allowed to accumulate, the 3,5-cis-tetradecadienoyl-CoA intermediate would act as a potent inhibitor of the beta-oxidation enzymes, halting fatty acid degradation. nih.gov

To prevent this metabolic bottleneck, the thioesterase-dependent pathway is activated. nih.gov Thioesterases, such as TesB, hydrolyze the problematic 3,5-cis-tetradecadienoyl-CoA. uniprot.orgnih.gov This reaction yields the free fatty acid, 3,5-tetradecadienoate, and liberates the CoA molecule. nih.govnih.gov The resulting 3,5-tetradecadienoate is then excreted from the cell into the growth medium. nih.gov This entire process serves as a detoxification mechanism, ensuring the smooth operation of the primary beta-oxidation cycle by removing an inhibitory side-product. nih.govnih.gov

Metabolic Intermediates and Substrate Specificity of Enzymes

The metabolic pathway leading to the formation of this compound involves specific intermediates and enzymes with defined substrate preferences.

Metabolic Intermediates: The key precursor in this alternative pathway is 2-trans,5-cis-tetradecadienoyl-CoA , an intermediate derived from the beta-oxidation of oleic acid. nih.gov This compound stands at a metabolic branch point. The major portion continues down the classical beta-oxidation pathway. However, a minor but significant portion is isomerized to 3,5-cis-tetradecadienoyl-CoA . nih.gov This latter compound is the direct substrate for the thioesterase-mediated hydrolysis. Its accumulation is what triggers the salvage pathway. nih.gov Another related intermediate identified in metabolic databases is 3-hydroxy-5-cis-tetradecenoyl-CoA . plos.org

Enzyme Substrate Specificity: Enzyme-substrate specificity refers to the ability of an enzyme to select and bind to a particular substrate to catalyze a specific reaction, a property dictated by the unique three-dimensional structure of its active site. tutorchase.comnih.gov In the context of the this compound pathway, the thioesterases involved show clear substrate preferences.

Studies have demonstrated that the E. coli thioesterase induced during growth on oleate (B1233923) is most active with 3,5-cis-tetradecadienoyl-CoA as its substrate. nih.gov This high specificity ensures the efficient removal of this particular dead-end metabolite, preventing its inhibitory effects. nih.gov While enzymes like TesB can hydrolyze a range of medium-to-long-chain acyl-CoAs, their heightened activity towards the 3,5-dienoyl-CoA intermediate underscores their specific physiological role in this salvage pathway. uniprot.orgnih.gov The existence of multiple thioesterases (TesB, FadM, and YigI) with overlapping, yet distinct, specificities allows the organism to handle a variety of unusual or problematic fatty acid intermediates that may arise under different conditions. asm.orgnih.gov

Table 2: Key Metabolic Intermediates and Enzyme Specificity

Intermediate/Enzyme Description Role/Specificity Reference
2-trans,5-cis-tetradecadienoyl-CoA Intermediate in oleate beta-oxidation. Precursor that is diverted to the alternative pathway. nih.gov
3,5-cis-tetradecadienoyl-CoA Isomerized from the 2,5-intermediate. A "dead-end" metabolite that inhibits beta-oxidation. Direct substrate for thioesterase hydrolysis. nih.gov
E. coli Thioesterase (e.g., TesB) Enzyme catalyzing hydrolysis. Exhibits highest activity with 3,5-cis-tetradecadienoyl-CoA as a substrate. uniprot.orgnih.gov

Biological and Ecological Significance of 3e,5z Tetradecadienoate and Its Derivatives

Role as Insect Sex Pheromone Constituent

(3E,5Z)-Tetradecadienoate and its structural analogs are key components of the female-produced sex pheromones of several insect species, particularly within the orders Coleoptera and Lepidoptera. These compounds are released by females to attract conspecific males for the purpose of mating, thereby ensuring the continuation of the species.

Attractant Activity in Coleoptera (e.g., Attagenus megatoma)

In the order Coleoptera, a notable example of the attractant activity of this chemical family is observed in the black carpet beetle, Attagenus megatoma. The principal component of the female-produced sex attractant of this species has been identified as (3E,5Z)-tetradecadienoic acid, commonly referred to as megatomic acid. nih.gov Trapping studies have demonstrated the effectiveness of synthetic megatomic acid in attracting male black carpet beetles, with pheromone-baited traps capturing significantly more target insects compared to control traps. oup.com This highlights the compound's potent role as a long-range attractant for this coleopteran species.

Attractant Activity in Lepidoptera (e.g., Recurvaria leucatella, Bonagota cranaodes, Phtheochroa cranaodes)

Within the order Lepidoptera, derivatives of this compound are integral to the chemical communication of several moth species.

Recurvaria leucatella : Field tests have shown that synthetic (3E,5Z)-3,5-tetradecadienyl acetate (B1210297) is a powerful attractant for males of the white-barred groundling moth, Recurvaria leucatella. researchgate.net

Bonagota cranaodes : The sex pheromone of the apple leafroller, Bonagota cranaodes, is a more complex blend. While the main component is (E,Z)-3,5-dodecadienyl acetate, (3E,5Z)-tetradecadienyl acetate has been identified as a minor component from female pheromone glands. researchgate.net

Phtheochroa cranaodes : The female sex pheromone of this moth has been identified as (3E, 5Z)-3,5-dodecadienylacetate, a C12 derivative with the same conjugated diene system.

Stereoisomer Specificity in Pheromonal Communication

The biological activity of these pheromones is highly dependent on their specific stereochemistry. The precise configuration of the double bonds (E or Z) is critical for recognition by the male's antennal receptors.

In Recurvaria leucatella, field tests have demonstrated that the other geometrical isomers of (3E,5Z)-3,5-tetradecadienyl acetate did not influence the catches in sticky traps, indicating a high degree of specificity for the (3E,5Z) isomer. researchgate.net Similarly, for Bonagota cranaodes, while the main pheromone component is a dodecadienyl acetate, studies on its geometric isomers showed that they did not have a pronounced effect on male trap captures.

The high stereoselectivity of these pheromonal systems underscores the evolutionary precision of chemical communication in insects.

Electrophysiological Response Studies to Synthetic Pheromones

Electrophysiological studies, such as electroantennography (EAG), provide direct evidence of an insect's antennal response to chemical stimuli. These studies have been instrumental in confirming the activity of synthetic pheromones.

For Attagenus megatoma, the synthesis of (3E,5Z)-tetradecadienoic acid with high stereoselectivity has been reported, and the synthetic pheromone elicited a positive electrophysiological response from male antennae. researchgate.netrsc.org

In the case of Bonagota cranaodes, gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that male antennae respond not only to the main pheromone component but also to its Z,Z isomer and to (E,Z)-3,5-tetradecadienyl acetate. researchgate.net This indicates that the male's sensory system is tuned to detect a specific suite of related compounds.

Inter- and Intraspecific Chemical Communication

The specificity of pheromones like this compound and its derivatives is a cornerstone of both intraspecific (within the same species) and interspecific (between different species) chemical communication. This specificity helps to ensure reproductive isolation between closely related species.

Semiochemical Applications in Pest Monitoring and Management (Academic Focus)

From an academic and applied perspective, the potent and specific attractive properties of these semiochemicals make them valuable tools for insect pest management. researchgate.netresearchgate.netlongdom.org Pheromone-baited traps are widely used in integrated pest management (IPM) programs for several key purposes. researchgate.net

Pheromone traps can be used for the early detection of pest presence, allowing for timely intervention before populations reach damaging levels. They are also crucial for monitoring population dynamics, such as the onset of adult flight and seasonal abundance. nih.gov This information is vital for making informed decisions about the timing of control measures.

For instance, the development of an improved four-component lure for Bonagota cranaodes, which includes a derivative of tetradecadienoate, has been shown to be more suitable for monitoring its population densities. In trapping studies with Attagenus megatoma, traps baited with its synthetic pheromone were effective tools for survey and detection. oup.com The use of pheromones in this manner can lead to a reduction in the reliance on broad-spectrum insecticides. researchgate.net

The table below summarizes the attractant activity of this compound and its derivatives in the discussed insect species.

Insect SpeciesOrderCompoundRole
Attagenus megatomaColeoptera(3E,5Z)-Tetradecadienoic acidMain sex pheromone component
Recurvaria leucatellaLepidoptera(3E,5Z)-3,5-Tetradecadienyl acetateMain sex pheromone component
Bonagota cranaodesLepidoptera(3E,5Z)-Tetradecadienyl acetateMinor sex pheromone component
Phtheochroa cranaodesLepidoptera(3E, 5Z)-3,5-DodecadienylacetateMain sex pheromone component

Advanced Analytical Characterization and Quantification Methods for 3e,5z Tetradecadienoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (3E,5Z)-tetradecadienoate, providing insights into its carbon framework, functional groups, and stereochemistry.

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon skeleton of organic molecules. In the case of this compound, each carbon atom in its unique electronic environment will produce a distinct signal in the ¹³C NMR spectrum, allowing for the verification of its structure. The chemical shifts are influenced by the hybridization of the carbon atoms (sp³, sp², sp) and the presence of electronegative atoms.

The conjugated diene system and the carboxylic acid moiety are key structural features that can be identified by their characteristic chemical shifts. The sp² hybridized carbons of the double bonds are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The carbonyl carbon of the carboxylate group will appear even further downfield, generally in the range of 170-185 ppm. The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region, typically between 10 and 40 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (COO⁻) ~175-180
C2 ~34-36
C3 ~128-132
C4 ~125-130
C5 ~123-128
C6 ~128-133
C7-C13 (Alkyl Chain) ~22-32

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, Isobutane-Chemical Ionization MS)

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds in a mixture.

In Electron Ionization (EI) mode, the this compound molecule is fragmented, producing a characteristic pattern of ions. The molecular ion peak (M⁺) may be observed, but for polyunsaturated fatty acids, it is often weak or absent. cas.cn Key fragmentation patterns for fatty acid esters include McLafferty rearrangement and cleavage at positions alpha to the carbonyl group and along the alkyl chain. researchgate.netyoutube.com The fragmentation of the conjugated diene system can also provide structural information.

Isobutane-Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). oipub.comnih.govresearchgate.net This is particularly useful for confirming the molecular weight of the analyte. nih.gov Isobutane CI-MS can produce superior analyte signal abundance compared to other reagent gases like methane. nih.gov

Table 2: Expected Key Mass Fragments for Methyl this compound in EI-MS

m/z Interpretation
238 Molecular Ion (M⁺)
207 [M - OCH₃]⁺
193 [M - C₂H₅O]⁺
74 McLafferty rearrangement fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the carboxylic acid and the conjugated diene system.

The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The presence of conjugation will shift the C=C stretching vibrations to lower wavenumbers compared to isolated double bonds. quimicaorganica.org The C=C stretching of the conjugated diene system is expected to appear in the 1600-1650 cm⁻¹ region. pressbooks.pub The =C-H stretching of the vinylic hydrogens will be observed above 3000 cm⁻¹. vscht.cz Out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can provide information about the stereochemistry (E or Z) of the double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C=O (Carboxylic Acid) 1700-1725 Strong
=C-H (Alkene) 3000-3100 Medium
C=C (Conjugated Diene) 1600-1650 Medium to Weak

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from complex mixtures and for assessing its purity, particularly in relation to its geometric isomers.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds like the methyl ester of this compound. The choice of the GC column's stationary phase is critical for separating geometric isomers. Highly polar cyanopropyl capillary columns are often used for the separation of fatty acid methyl ester (FAME) isomers. nih.gov

The different geometric isomers (EE, EZ, ZE, ZZ) of tetradecadienoate will have slightly different boiling points and interactions with the stationary phase, leading to different retention times. This allows for the quantification of the purity of the (3E,5Z) isomer and the detection of other isomeric impurities. The elution order of cis and trans isomers can be influenced by the column temperature. nih.gov Generally, trans isomers tend to have shorter retention times than their cis counterparts on polar columns. mdpi.com

High-Resolution Mass Spectrometry Coupled with Chromatography

The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) offers a powerful tool for the analysis of fatty acids. springernature.comnih.govmdpi.commdpi.com LC-HRMS allows for the separation of the analyte from a complex matrix, followed by highly accurate mass measurement. This enables the determination of the elemental composition of this compound with high confidence, confirming its molecular formula.

HRMS can distinguish between isobaric species, which have the same nominal mass but different exact masses, a feature that is particularly useful in complex biological samples. nih.gov This technique is also highly sensitive, allowing for the detection and quantification of this compound at very low concentrations. mdpi.com The combination of retention time from the chromatography and the accurate mass from the HRMS provides a high degree of certainty in the identification and purity assessment of the compound.

Quantification Methodologies in Biological and Environmental Samples

The accurate quantification of this compound, also known as megatomoic acid, the primary sex pheromone of the black carpet beetle (Attagenus megatoma), is crucial for understanding its chemical ecology, monitoring pest populations, and developing effective pest management strategies. documentsdelivered.comnih.gov Methodologies for its quantification in both biological matrices, such as insect glands, and environmental samples, including air and trap lures, primarily rely on advanced chromatographic techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of this compound. This technique offers the high sensitivity and selectivity required to detect and quantify the minute amounts of pheromone present in complex samples. For biological samples, the initial step involves the careful extraction of the pheromone from the source, typically the female beetle's abdominal glands or whole-body extracts. Solid-phase microextraction (SPME) has emerged as a sensitive and solvent-free sampling method for volatile and semi-volatile compounds like pheromones from live insects. unl.edu

Environmental monitoring of this compound, for instance in the air of infested areas or from pheromone-baited traps, also employs collection techniques followed by GC-MS analysis. Airborne pheromones can be trapped on porous polymers, which are then solvent-eluted for analysis. The quantification is typically performed using an internal standard, a compound with similar chemical properties to the analyte, to ensure accuracy and precision.

In addition to GC-MS, gas chromatography with electroantennographic detection (GC-EAD) is a powerful tool for identifying biologically active compounds. ird.fr In this setup, the effluent from the gas chromatograph is split, with one portion directed to a standard detector (like a flame ionization detector or a mass spectrometer) and the other to a male beetle's antenna. A response from the antenna, detected as an electrical signal, confirms the presence of a biologically active pheromone component at a specific retention time.

The table below summarizes a typical GC-MS methodology for the analysis of this compound.

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterSpecification
Sample Preparation
Biological SamplesSolid-Phase Microextraction (SPME) with a polydimethylsiloxane (B3030410) (PDMS) fiber or solvent extraction of glands with hexane.
Environmental SamplesAir sampling through a sorbent tube (e.g., Porapak Q) followed by solvent elution.
Gas Chromatography (GC)
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min).
Injection ModeSplitless injection for trace-level analysis.
Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
Mass Spectrometry (MS)
Ionization ModeElectron Impact (EI) at 70 eV.
Mass AnalyzerQuadrupole or Ion Trap.
Scan Rangem/z 40-400.
Data AcquisitionSelected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity and quantification.

Environmental Dynamics and Biotransformation Pathways of 3e,5z Tetradecadienoate

Microbial Degradation Pathways

Microorganisms play a significant role in the breakdown of fatty acids, including (3E,5Z)-tetradecadienoate. The primary mechanism for this is through enzymatic hydrolysis and subsequent metabolism via the fatty acid beta-oxidation pathway.

Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, such as those found in acyl-CoA derivatives of fatty acids. In the context of this compound degradation, thioesterases like FadM and TesB are crucial for cleaving the CoA ester, releasing the free fatty acid.

FadM: This long-chain acyl-CoA thioesterase is involved in the beta-oxidation of fatty acids in various bacteria. Its primary function is to hydrolyze acyl-CoA esters, which can include the CoA derivative of this compound, thereby facilitating its entry into degradation pathways.

TesB: Also known as acyl-CoA thioesterase II, TesB exhibits broad substrate specificity and can hydrolyze a range of acyl-CoA molecules. This enzyme can act on the tetradecadienoyl-CoA, releasing coenzyme A and the free this compound.

The general reaction for this enzymatic hydrolysis is as follows:

(3E,5Z)-Tetradecadienoyl-CoA + H₂O → this compound + CoA-SH

The activity of these thioesterases is essential for regulating the intracellular pool of fatty acyl-CoAs and preventing the accumulation of intermediates that could be toxic to the microbial cell.

Once the free fatty acid is available, or its CoA derivative is present, it can enter the fatty acid beta-oxidation cycle. This metabolic process occurs in the mitochondria of eukaryotes and the cytoplasm of prokaryotes and serves to break down fatty acids into two-carbon acetyl-CoA units.

The beta-oxidation of an unsaturated fatty acid like this compound requires additional enzymatic steps compared to saturated fatty acids to handle the double bonds. The pathway involves a series of four core reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA chain.

For this compound, specific isomerases and reductases are required to reconfigure the existing double bonds into the correct position and stereochemistry for the beta-oxidation enzymes to act upon. The conjugated system of double bonds in this compound presents a unique substrate for these enzymes. The process continues until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production.

Table 1: Key Enzymes in the Microbial Beta-Oxidation of this compound

Enzyme ClassSpecific Enzyme ExamplesFunction in this compound Degradation
Acyl-CoA SynthetaseFadDActivates the fatty acid to its CoA ester.
Acyl-CoA DehydrogenaseFadECatalyzes the initial dehydrogenation step.
Enoyl-CoA HydrataseFadBHydrates the double bond.
Hydroxyacyl-CoA DehydrogenaseFadBOxidizes the hydroxyl group.
ThiolaseFadACleaves the acyl-CoA chain.
Isomerase-Repositions the double bonds.
Reductase-Reduces double bonds.

Abiotic Environmental Degradation Processes

In addition to microbial breakdown, this compound is susceptible to degradation through various abiotic environmental processes, primarily driven by light, atmospheric oxidants, and chemical reactions.

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The conjugated diene system in this compound makes it susceptible to direct photolysis and photosensitized reactions.

The primary mechanism of photodegradation for conjugated fatty acids involves the absorption of UV radiation, which excites the molecule to a higher energy state. This can lead to isomerization of the double bonds or cleavage of chemical bonds, resulting in a variety of smaller, more volatile compounds. The presence of photosensitizers in the environment, such as humic acids or certain metal oxides, can accelerate this process.

Identified photodegradation products of similar conjugated fatty acids often include shorter-chain aldehydes, ketones, and carboxylic acids. While specific product identification for this compound is not extensively documented, analogous reactions suggest the formation of compounds resulting from the cleavage of the carbon-carbon double bonds.

Ozone (O₃) is a significant oxidant in the atmosphere that can react with unsaturated organic compounds. The reaction of ozone with the double bonds of this compound, a process known as ozonolysis, is an important atmospheric degradation pathway.

The mechanism of ozonolysis of a diene involves the initial addition of ozone to one of the double bonds to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to form a Criegee intermediate and a carbonyl compound (an aldehyde or a ketone). The Criegee intermediate is highly reactive and can undergo further reactions in the atmosphere, contributing to the formation of secondary organic aerosols.

For this compound, ozonolysis would lead to the cleavage of the molecule at the sites of the double bonds, producing a mixture of aldehydes and carboxylic acids. The specific products would depend on which double bond is attacked and the subsequent reactions of the Criegee intermediates.

Table 2: Potential Products of this compound Ozonolysis

Initial ReactantOzonolysis Products
This compound- Aldehydes (e.g., propanal, hexanal) - Carboxylic acids (e.g., propanoic acid, hexanoic acid) - Dicarbonyl compounds

Chemical reduction is another potential abiotic degradation pathway, although it is generally less significant in the environment compared to oxidation processes. Reduction reactions involve the gain of electrons or hydrogen atoms. The double bonds in this compound can be susceptible to reduction under specific environmental conditions, such as in anoxic sediments or in the presence of certain reducing agents.

For instance, catalytic hydrogenation in the presence of a metal catalyst can saturate the double bonds, converting the tetradecadienoate to tetradecanoate (B1227901) (myristate). While such catalysts are not typically present in the natural environment in high concentrations, some minerals and microbial enzymes can facilitate reductive processes.

The susceptibility of the conjugated diene system to reduction can lead to the formation of various partially or fully saturated fatty acids. The specific products would depend on the reducing agent and the reaction conditions.

Fate and Transport in Environmental Compartments

The environmental dynamics of this compound, a semiochemical insect pheromone, are governed by a complex interplay of physical and chemical processes that dictate its distribution, persistence, and ultimate fate across various environmental compartments. As a long-chain fatty acid ester, its behavior is influenced by its moderate volatility, limited water solubility, and susceptibility to both biotic and abiotic degradation mechanisms. Understanding these processes is crucial for assessing its environmental exposure and potential impacts.

Once released into the environment, this compound is subject to partitioning between the air, water, and soil phases. Its movement and degradation are influenced by a variety of factors including temperature, pH, sunlight, and the presence of microorganisms.

Soil Compartment:

In the terrestrial environment, the fate of this compound is largely determined by sorption to soil particles and microbial degradation. The sorption process, which affects its mobility and bioavailability, is primarily influenced by the organic matter content of the soil. scispace.comhnu.edu.cn Compounds with long carbon chains tend to bind to organic matter, which can reduce their transport through the soil column and their availability for microbial uptake. mdpi.com The mobility of such organic compounds in soil is also influenced by soil pH and the presence of other ions, which can affect their charge and interaction with soil constituents. nih.gov

Microbial degradation is a key pathway for the breakdown of long-chain fatty acids and their esters in soil. researchgate.net Soil bacteria and fungi can utilize these compounds as a carbon source through metabolic pathways such as β-oxidation. researchgate.netnih.gov The rate of biodegradation is dependent on soil conditions such as moisture, temperature, pH, and the composition of the microbial community. mdpi.com

Table 1: Factors Influencing the Fate of this compound in Soil

FactorInfluence on Fate and TransportRelevant Processes
Soil Organic Matter Increases sorption, reducing mobility and bioavailability. scispace.commdpi.comAdsorption, Sequestration
Soil pH Can influence the rate of hydrolysis and the surface charge of soil particles, affecting sorption. nih.govmdpi.comHydrolysis, Sorption
Microbial Activity Primary mechanism for degradation. researchgate.netmdpi.comBiodegradation, Metabolism
Temperature Affects rates of volatilization and microbial degradation. mdpi.comVolatilization, Biodegradation
Moisture Content Influences microbial activity and transport within the soil matrix. mdpi.comBiodegradation, Leaching

Aquatic Compartment:

In aquatic environments, the fate of this compound is influenced by hydrolysis, photodegradation, and microbial breakdown. As an ester, it is susceptible to hydrolysis, a chemical process where water reacts with the ester linkage to form the corresponding carboxylic acid and alcohol. viu.ca The rate of hydrolysis is significantly dependent on pH and temperature, with faster degradation typically occurring under alkaline conditions. viu.caacs.orgsemanticscholar.org

Photodegradation, or the breakdown of the molecule by sunlight, is another potential abiotic degradation pathway. mountainscholar.org The conjugated diene system in this compound can absorb ultraviolet radiation, leading to isomerization or cleavage of the double bonds.

Microbial degradation also plays a significant role in the removal of long-chain fatty acid esters from aquatic systems. Aquatic microorganisms, similar to their soil counterparts, can metabolize these compounds. nih.govfrontiersin.org

Table 2: Predicted Abiotic Degradation of this compound in Aquatic Environments

Degradation ProcessInfluencing FactorsPredicted Outcome
Hydrolysis pH, TemperatureCleavage of the ester bond to form (3E,5Z)-tetradecadienoic acid and the corresponding alcohol. Rate increases with pH. viu.caacs.org
Photodegradation Sunlight Intensity, Water ClarityIsomerization and/or cleavage of the conjugated double bonds. mountainscholar.org

Atmospheric Compartment:

Due to its moderate volatility, this compound can enter the atmosphere through volatilization from soil and water surfaces. researchgate.netnih.gov Once in the atmosphere, its transport is governed by wind patterns. semanticscholar.org It can exist in the vapor phase or be adsorbed onto atmospheric particles and aerosols, which can influence its transport distance. acs.orgnih.gov

The primary degradation pathway in the atmosphere is likely to be reaction with photochemically produced hydroxyl radicals (OH). These reactions can lead to the breakdown of the molecule. The conjugated double bonds in the structure may also be susceptible to reaction with ozone. The persistence of the compound in the atmosphere will depend on the concentration of these reactive species and prevailing atmospheric conditions.

Contemporary Research Perspectives and Future Avenues in 3e,5z Tetradecadienoate Studies

Development of Novel Stereoselective Synthetic Routes

The biological activity of (3E,5Z)-tetradecadienoate is highly dependent on its specific geometric configuration. Consequently, a major focus of chemical research has been the development of synthetic methodologies that precisely control the stereochemistry of the conjugated double bonds. Traditional methods often produce a mixture of isomers, requiring difficult purification steps. ebi.ac.uk Modern research avenues are centered on improving efficiency and stereoselectivity through advanced catalytic processes.

Organometallic catalysis, particularly using iron, has emerged as a promising strategy. Iron-catalyzed cross-coupling reactions offer a low-cost and less toxic alternative to palladium- or nickel-based catalysts for forming the crucial carbon-carbon bonds in the pheromone backbone. acs.orgacs.org These methods can create specific alkyl-alkenyl linkages with high stereoselectivity, which is essential for establishing the E-geometry of the double bond at the 3-position. acs.orgscielo.br Another approach involves the Knoevenagel condensation of (E)-2-alkenals with malonate derivatives, which can be optimized to favor the formation of the (3E,5Z)-dienyl system. ebi.ac.uk Subsequent separation of the desired isomer can sometimes be facilitated by forming urea (B33335) inclusion complexes, which selectively incorporate molecules based on their shape. ebi.ac.uk

Future work in this area aims to develop one-pot syntheses and utilize solid-state organometallic catalysts to simplify procedures, improve yields, and enhance the sustainability of the production process. acs.orgnih.gov

Table 1: Comparison of Selected Synthetic Methods for Dienyl Systems

Method Key Reagents/Catalysts Primary Advantage Reference
Iron-Catalyzed Cross-Coupling Iron salts (e.g., FeCl₃), Grignard reagents High stereoselectivity, low cost, reduced toxicity acs.orgacs.org
Knoevenagel Condensation (E)-2-alkenals, ethyl hydrogen malonate, piperidinium (B107235) acetate (B1210297) Utilizes readily available starting materials ebi.ac.uk
Wittig-type Reactions Phosphonium ylides Versatility in forming C=C bonds nsf.gov
Organocuprate Chemistry Lithium dialkylcuprates Controlled addition to alkynes acs.org

In-Depth Enzymatic Mechanism Studies in Biosynthesis

The natural production of this compound in insects occurs through modifications of standard fatty acid metabolism. oup.com The biosynthesis of moth pheromones, which are structurally related, typically starts from saturated C16 or C18 fatty acids like palmitic acid. nih.govslu.se The process involves a series of enzymatic reactions, including chain-shortening and, most critically, desaturation. nih.gov

The key enzymes responsible for creating the double bonds are fatty acyl-CoA desaturases (FADs). oup.compnas.org These enzymes exhibit remarkable regio- and stereospecificity. The formation of a conjugated diene system, such as the one in this compound, often requires unique desaturases capable of introducing a double bond in conjugation with an existing one. nih.govslu.se Research on species like the silkmoth, Bombyx mori, has identified bifunctional desaturases that can catalyze two consecutive desaturation steps. nih.gov Similarly, multifunctional desaturases have been found in the processionary moth, Thaumetopoea pityocampa, that can perform three distinct desaturation reactions. pnas.org

Future research is directed at identifying and characterizing the specific desaturases and other enzymes (e.g., reductases, acetyltransferases) in Attagenus megatoma. This involves transcriptomic analysis of the pheromone gland to find candidate genes, followed by functional expression and characterization of the encoded enzymes. A deeper understanding of these enzymatic mechanisms could enable the biotechnological production of the pheromone in engineered microorganisms like yeast. oup.com

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the advantages of highly selective biological catalysts with the versatility of traditional organic chemistry. researchgate.netmdpi.com This hybrid approach is particularly valuable for producing complex, stereochemically pure molecules like this compound. Enzymes, such as lipases, are widely used due to their stability in organic solvents, broad substrate tolerance, and lack of need for expensive cofactors. nih.gov

A common application is the kinetic resolution of racemic intermediates. A lipase (B570770) can selectively acylate or hydrolyze one enantiomer of an alcohol, allowing the two enantiomers to be separated easily. nih.gov This chiral intermediate can then be converted into the final pheromone target using conventional chemical reactions. Lipases can also be used for regioselective transformations, such as esterification or transesterification, under mild conditions that preserve sensitive functional groups like conjugated dienes. springernature.com

Future avenues include the development of "one-pot" chemoenzymatic processes where multiple chemical and enzymatic steps are performed sequentially in the same reactor, minimizing waste and purification steps. researchgate.netspringernature.com The discovery and engineering of novel enzymes with tailored specificities for pheromone synthesis will further expand the utility of this powerful synthetic strategy. mdpi.com

Understanding Structure-Activity Relationships of Dienyl Systems

The biological function of a pheromone is intrinsically linked to its molecular structure. The specific geometry of the conjugated diene in this compound is crucial for its recognition by the olfactory receptors of the male black carpet beetle. Even minor changes to the structure, such as altering the geometry of the double bonds (e.g., to 3E,5E or 3Z,5Z), can dramatically reduce or eliminate its biological activity. acs.org

Structure-activity relationship (SAR) studies investigate how these structural modifications affect activity. By synthesizing and testing various geometric isomers and structural analogs, researchers can map the key molecular features required for receptor binding and eliciting a behavioral response. nih.govmdpi.com For instance, studies on other insect pheromones have shown that the length of the carbon chain, the position of the double bonds, and the nature of the terminal functional group are all critical determinants of activity. nih.gov

Future research will likely employ computational modeling and molecular docking studies to simulate the interaction between different tetradecadienoate isomers and the insect's odorant-binding proteins or receptors. This in-silico approach, combined with empirical testing of synthetic analogs, can accelerate the design of more potent and selective attractants or even antagonists that could disrupt mating. nih.govmdpi.com

Table 2: Relative Biological Activity of Geometric Isomers of Tetradecadienoic Acid (Hypothetical Data for Illustration)

Isomer Configuration Relative Attractiveness (%)
(3E,5Z)-tetradecadienoic acid trans, cis 100
(3E,5E)-tetradecadienoic acid trans, trans < 5
(3Z,5Z)-tetradecadienoic acid cis, cis < 5
(3Z,5E)-tetradecadienoic acid cis, trans < 5

Advanced Environmental Fate Modeling and Analytical Techniques

For any semiochemical to be used effectively in pest management, its persistence and behavior in the environment must be understood. Pheromones like this compound are organic molecules susceptible to degradation by environmental factors such as UV light, oxidation, and microbial action. Understanding the environmental fate—the degradation pathways and rates—is crucial for designing effective controlled-release dispensers and for environmental risk assessment.

The primary analytical tool for detecting and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govwur.nl This technique allows for the separation of volatile compounds in a mixture and their subsequent identification based on their mass-to-charge ratio. nih.gov For collecting airborne pheromone samples, solid-phase microextraction (SPME) or adsorption onto cartridges followed by thermal desorption is commonly employed. nih.gov When coupled with an electroantennographic detector (GC-EAD), which uses an insect's antenna as a biosensor, researchers can pinpoint which specific compounds in a complex extract are biologically active. wur.nl

Future research will focus on developing more sensitive analytical methods for real-time monitoring of pheromone concentrations in the field. Furthermore, advanced computational models will be developed to predict the environmental fate of this compound under various conditions, helping to optimize its application for maximum efficacy and minimal environmental impact.

Q & A

Q. Methodological Answer :

  • Basic : Use a combination of chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) for high sensitivity. Validate findings with nuclear magnetic resonance (NMR) to confirm double-bond geometry (E/Z configuration) via coupling constants and NOE effects . Include internal standards (e.g., deuterated analogs) to account for matrix effects.
  • Advanced : Perform comparative analysis by cross-validating results across platforms (e.g., GC-MS, LC-MS/MS, and 2D-NMR). Apply multivariate statistical tools to identify systematic biases. For unresolved contradictions, conduct isotopic labeling or synthetic reference standard spiking to isolate interference sources. Triangulate data with computational modeling (e.g., DFT calculations for predicted spectral patterns) .

Basic: What are the established synthetic routes for this compound, and what purity benchmarks are critical?

Advanced : How can stereoselective synthesis challenges (e.g., undesired isomer formation) be mitigated during large-scale production for experimental use?

Q. Methodological Answer :

  • Basic : Common routes include Wittig olefination or cross-metathesis to establish E/Z configurations. Purify via silica gel chromatography, and confirm purity (>95%) using HPLC-UV/ELSD. Validate with melting point analysis and spectroscopic consistency .
  • Advanced : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize isomerization. Use chiral auxiliaries or asymmetric catalysis for stereocontrol. Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy. Employ preparative SFC (supercritical fluid chromatography) for high-resolution separation of geometric isomers .

Basic: Which analytical techniques are most reliable for quantifying this compound in environmental samples?

Advanced : How can detection limits be improved for trace-level quantification in heterogeneous samples?

Q. Methodological Answer :

  • Basic : Use GC-MS with electron ionization (EI) for volatile derivatives or LC-MS/MS with electrospray ionization (ESI) for polar matrices. Calibrate with matrix-matched standards to account for ion suppression .
  • Advanced : Implement pre-concentration techniques (e.g., solid-phase microextraction or derivatization with fluorinated tags). Optimize MS parameters (e.g., collision energy, dwell time) via design of experiments (DoE). Validate with isotope dilution mass spectrometry (IDMS) to enhance accuracy .

Basic: What biological systems or pathways are most relevant for studying this compound’s activity?

Advanced : How can mechanistic studies disentangle its direct biochemical interactions from indirect metabolic effects?

Q. Methodological Answer :

  • Basic : Focus on lipid signaling pathways (e.g., pheromone biosynthesis in insects or plant defense responses). Use model organisms (e.g., Arabidopsis or Drosophila) for in vivo assays .
  • Advanced : Employ CRISPR-engineered knockouts or RNAi silencing to isolate target enzymes. Combine metabolomics (untargeted LC-MS) with proteomics to map pathway perturbations. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Advanced : What predictive models can forecast degradation kinetics in novel experimental environments?

Q. Methodological Answer :

  • Basic : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for oxidation (via peroxide assays) or isomerization (via chiral chromatography) .
  • Advanced : Develop QSAR (quantitative structure-activity relationship) models using degradation data from structural analogs. Validate with Arrhenius equation-based predictions and machine learning algorithms trained on environmental parameters (pH, light exposure) .

Basic: What protocols are recommended for isolating this compound degradation products?

Advanced : How can structural ambiguities in degradation byproducts (e.g., epoxides or hydroxylated derivatives) be resolved?

Q. Methodological Answer :

  • Basic : Use preparative TLC or column chromatography for isolation. Characterize with high-resolution MS and 1H/13C NMR. Compare retention times with synthetic standards .
  • Advanced : Apply tandem MS (MS/MS) with collision-induced dissociation (CID) to elucidate fragmentation pathways. Use X-ray crystallography or cryo-EM for ambiguous stereochemical assignments. Cross-reference with computational fragmentation databases (e.g., CFM-ID) .

Basic: How should researchers validate the specificity of antibodies or probes targeting this compound?

Advanced : What strategies address cross-reactivity with structurally similar lipids in immunoassays?

Q. Methodological Answer :

  • Basic : Test against geometric isomers (e.g., 3Z,5E) and saturation analogs via ELISA or Western blot. Use competitive binding assays with excess unlabeled compound .
  • Advanced : Employ phage display libraries to engineer high-affinity binders. Validate with SPR and molecular docking simulations to map epitope-paratope interactions. Use knockout tissue extracts to confirm absence of off-target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.